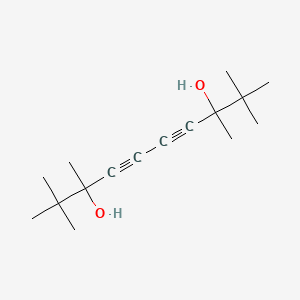![molecular formula C19H23NO5S B4300831 ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4300831.png)
ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate
説明
Ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate, also known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that has been found to have a variety of applications in the field of medicine and biology. In
作用機序
Ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate blocks the HERG potassium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, which prolongs the action potential duration. The prolonged action potential duration can lead to arrhythmias, which can be studied using ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate.
Biochemical and Physiological Effects:
ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has a number of biochemical and physiological effects. It has been found to prolong the QT interval on the electrocardiogram (ECG), which is a measure of the time between the start of the Q wave and the end of the T wave. Prolongation of the QT interval can lead to torsades de pointes, a life-threatening arrhythmia. ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has also been found to inhibit the proliferation of cancer cells and to reduce the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate is its specificity for the HERG potassium channel. This specificity allows researchers to study the effects of blocking this channel without affecting other ion channels. However, ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has a number of limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. In addition, it has a relatively short half-life, which can make it difficult to study long-term effects.
将来の方向性
There are several future directions for the study of ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate. One area of research is the development of new drugs that target the HERG channel. These drugs could be used to treat arrhythmias and other cardiac disorders. Another area of research is the study of the effects of ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate on other ion channels. This could lead to the development of new drugs for the treatment of epilepsy and other neurological disorders. Finally, there is a need for further research into the long-term effects of ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate on cardiac function and other physiological processes.
科学的研究の応用
Ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has been extensively used in scientific research due to its ability to block the HERG (human ether-a-go-go-related gene) potassium channel. This channel is responsible for the repolarization of the cardiac action potential. By blocking the HERG channel, ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate can prolong the action potential duration, which has important implications for the study of cardiac arrhythmias. ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has also been found to have applications in the study of epilepsy, cancer, and drug addiction.
特性
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-4-25-19(21)13-18(15-7-9-16(24-3)10-8-15)20-26(22,23)17-11-5-14(2)6-12-17/h5-12,18,20H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJBAWRVRCPOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-methoxyphenyl)-3-(toluene-4-sulfonylamino)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4300757.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4300765.png)
![4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B4300772.png)
![2-chloro-N-[2-(4-chlorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4300780.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-chlorobenzamide](/img/structure/B4300787.png)
![N-[2-(2-furyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-methoxybenzamide](/img/structure/B4300792.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4300794.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-bromobenzamide](/img/structure/B4300815.png)
![N-[2-(2-furyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4300830.png)
![dimethyl 2,2'-[{[4-(trifluoromethyl)phenyl]methylene}bis(5-hydroxy-1-phenyl-1H-pyrazole-4,3-diyl)]diacetate](/img/structure/B4300834.png)
![ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4300836.png)
![3-[(3-chlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4300843.png)
![7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4300848.png)